molecular formula C23H26N4O5S B11203360 4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11203360
M. Wt: 470.5 g/mol
InChI Key: PLRMFBWPUBSRGK-UHFFFAOYSA-N
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Description

4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with 4-methoxybenzylamine, followed by cyclization with thioamide derivatives to form the thiazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; reactions often require specific solvents and temperature controls.

Major Products

Scientific Research Applications

4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the thiazole ring.

    N-(3,4-Dimethoxyphenethyl)acetamide: A related compound with an acetamide group instead of the thiazole ring.

    2-(3,4-Dimethoxyphenyl)ethanol: Another analogue with an alcohol group.

Uniqueness

4-amino-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide is unique due to its thiazole ring and the specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

4-amino-5-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-N-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C23H26N4O5S/c1-30-16-7-4-15(5-8-16)13-26-22(28)20-19(24)21(33-27-20)23(29)25-11-10-14-6-9-17(31-2)18(12-14)32-3/h4-9,12H,10-11,13,24H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

PLRMFBWPUBSRGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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